molecular formula C17H17FN4OS B4735700 4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide

4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B4735700
M. Wt: 344.4 g/mol
InChI Key: KCCSOLWMIBBLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it is believed to work by binding to certain receptors in the brain, leading to the modulation of neurotransmitter activity. The compound has been shown to have a high affinity for dopamine and serotonin receptors, which are known to play a role in the development of various diseases.
Biochemical and Physiological Effects
4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and mood. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is its high affinity for certain receptors in the brain, making it a promising candidate for drug development. However, the limitations include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the study of 4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide. One of the future directions is the development of new drugs based on the compound for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action, which could lead to a better understanding of its therapeutic potential. Additionally, there is a need for more research on the compound's safety and toxicity profile to ensure its safe use in humans.
Conclusion
In conclusion, 4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. There are several future directions for the study of the compound, which could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide has been extensively studied for its therapeutic potential. It has been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. The compound has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for drug development.

properties

IUPAC Name

4-fluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-14-6-4-13(5-7-14)16(23)20-17(24)22-11-9-21(10-12-22)15-3-1-2-8-19-15/h1-8H,9-12H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSOLWMIBBLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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